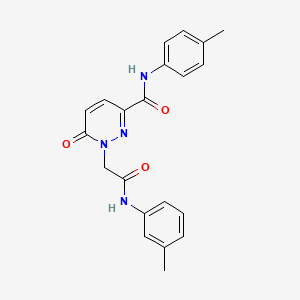

N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

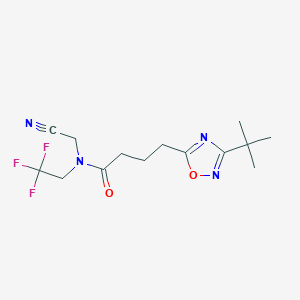

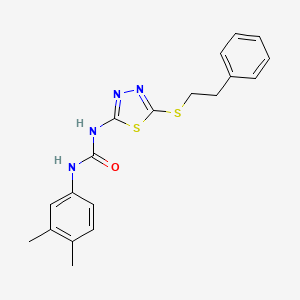

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydroquinoline ring, the methylsulfonyl group, and the oxalamide group would all contribute to the overall structure of the molecule .

Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the functional groups present in the molecule. For example, the methylsulfonyl group could potentially undergo reactions with nucleophiles, and the oxalamide group could potentially participate in acid-base reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tetrahydroquinoline ring could potentially influence the compound’s solubility, stability, and reactivity .

Mechanism of Action

Target of Action

It is a purine nucleoside analogue , which typically targets indolent lymphoid malignancies .

Mode of Action

The compound’s mode of action involves inhibiting DNA synthesis and inducing apoptosis . It is incorporated into synthetic mRNA during in vitro transcription . It is read like uridine during protein biosynthesis, enabling high protein yields . It also leads to +1 ribosomal frameshifting, influencing mRNA translation fidelity .

Biochemical Pathways

The compound affects the biochemical pathways involved in DNA synthesis and apoptosis . It also influences mRNA translation, potentially affecting protein synthesis .

Pharmacokinetics

It is known that n1-methylpseudouridine, a related compound, is used in in vitro transcription and for the production of rna vaccines , suggesting that it may have good bioavailability.

Result of Action

The compound’s action results in the inhibition of DNA synthesis and induction of apoptosis . This can lead to the death of targeted cells, such as those in indolent lymphoid malignancies . The compound’s incorporation into mRNA can also influence the fidelity of protein synthesis .

Action Environment

It is known that the compound’s action can be influenced by the conditions of in vitro transcription .

Advantages and Limitations for Lab Experiments

One of the main advantages of using N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide in lab experiments is its potential to modulate the activity of the sigma-1 receptor. This may allow researchers to study the role of the sigma-1 receptor in various cellular processes. However, one of the limitations of using this compound is its potential toxicity. It is important for researchers to use caution when working with this compound.

Future Directions

There are a variety of future directions for research on N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide. One potential area of research is its potential use as a therapeutic agent for various diseases. It has been shown to have potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential physiological effects.

Synthesis Methods

The synthesis of N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide involves the reaction of 7-bromo-1,2,3,4-tetrahydroquinoline with methylsulfonyl chloride to form 1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline. This compound is then reacted with N-phenethyl-oxalamide to form this compound.

Scientific Research Applications

N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide has been extensively studied for its potential use in scientific research. It has been shown to have a variety of applications in the field of biochemistry and pharmacology. One of the main areas of research for this compound is its potential use as a modulator of the sigma-1 receptor.

Safety and Hazards

properties

IUPAC Name |

N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2-phenylethyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S/c1-28(26,27)23-13-5-8-16-9-10-17(14-18(16)23)22-20(25)19(24)21-12-11-15-6-3-2-4-7-15/h2-4,6-7,9-10,14H,5,8,11-13H2,1H3,(H,21,24)(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHTVLVUYKLJVBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2411299.png)

![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2411302.png)

![4-butyl-1-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2411306.png)

![N-(3-(dimethylamino)propyl)-3-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2411307.png)

![4-(2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2411317.png)

![Tert-butyl N-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate](/img/structure/B2411319.png)